molecular formula C11H11NO4S3 B2888890 N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide CAS No. 900135-66-2

N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2888890
CAS No.: 900135-66-2
M. Wt: 317.39
InChI Key: PWUULTPEIUBWSM-UHFFFAOYSA-N
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Description

“N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H11NO4S3 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of “this compound” involves the combination of thiazole and sulfonamide groups . The synthesis process involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the combination of thiazole and sulfonamide groups . The molecular formula is C11H11NO4S3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 317.404 Da, and its monoisotopic mass is 316.985016 Da .

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

A study described the synthesis and anticonvulsant activities of thiophene sulfonamide derivatives, highlighting compounds with sulfone groups exhibiting high activity. Specifically, a sulfone derivative was shown to selectively increase cerebral blood flow without causing significant diuresis, indicating potential applications in cerebrovascular health and anticonvulsant therapy (Barnish et al., 1981).

Material Science and Proton Conductivity

In the field of material science, the synthesis and characterization of highly sulfonated poly(thiophenylene) were reported, where derivatives demonstrated significant water solubility, transparency in film form, and excellent proton conductivity. These properties suggest their utility in polyaromatic electrolytes for energy applications (Miyatake et al., 1997).

Organic Synthesis and Drug Metabolism

Research on the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator used microbial systems to generate metabolites, demonstrating the application of sulfonamides in drug metabolism and structural characterization studies (Zmijewski et al., 2006).

Antimicrobial and Urease Inhibition

A study on thiophene sulfonamide derivatives revealed their potent urease inhibition and antibacterial activities. Specifically, one compound showed higher urease inhibition activity than the standard thiourea, indicating potential antimicrobial applications (Noreen et al., 2017).

Future Directions

The future directions for “N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide” could involve further exploration of its antibacterial properties and potential applications in the treatment of bacterial infections .

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S3/c1-18(13,14)10-6-4-9(5-7-10)12-19(15,16)11-3-2-8-17-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUULTPEIUBWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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